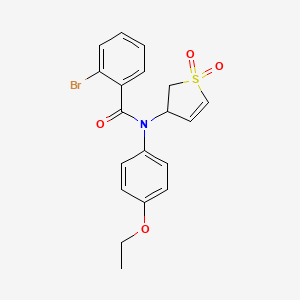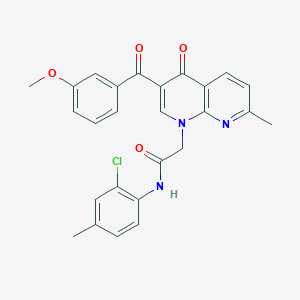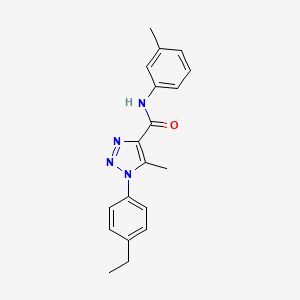
1-(氧杂环戊烷-3-基氧基)异喹啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Oxetan-3-yloxy)isoquinoline is a chemical compound with potential applications in scientific research. This compound is a derivative of isoquinoline and contains an oxetane ring. The unique structure of 1-(Oxetan-3-yloxy)isoquinoline makes it an interesting target for synthesis and investigation.
科学研究应用
Catalyst-Controlled Synthesis
研究揭示了一种简便的合成方法,可获得各种异喹啉衍生物,展示了良好的官能团容忍性和优异的区域选择性。该方法涉及催化剂控制的合成,包括使用Cp*Rh(III)进行C–H键官能化,以产生4-氨基-异喹啉-1(2H)-酮,展示了异喹啉在合成化学和药物开发中的潜力(Niu et al., 2018)。
抗肿瘤活性
异喹啉衍生物,特别是那些取代特定官能团的衍生物,已被评估其抗肿瘤活性。一项研究突出了某些萘酰亚胺(异喹啉衍生物)对各种人类肿瘤细胞系的显著细胞毒性,表明它们作为抗肿瘤药物的潜力。这项研究强调了异喹啉衍生物在癌症治疗中的治疗可能性(Mukherjee et al., 2010)。
核酸结合和药物设计
以药理学特性而闻名的异喹啉生物碱已被研究其核酸结合方面。这些研究对于理解结合的特异性和能量学至关重要,这可以指导基于异喹啉结构设计新的治疗剂(Bhadra & Kumar, 2011)。
合成杂环融合化合物
异喹啉衍生物可用作合成复杂杂环化合物的前体。例如,已开发了一种高效的一锅法合成方法,用于异喹啉和杂环融合吡啶,展示了该化合物在生成结构多样的分子方面的实用性,这可能具有许多药物应用(Zheng et al., 2012)。
从氨基酸进行不对称合成
异喹啉衍生物已以高度立体选择性的方式从氨基酸合成,提供了获得具有潜在生物活性的新化合物的途径。这项研究表明了异喹啉衍生物在不对称合成中的多功能性以及它们在药物开发中的潜力(Sieck et al., 2005)。
作用机制
Target of Action
The primary targets of 1-(Oxetan-3-yloxy)isoquinoline are currently unknown. This compound is a derivative of isoquinoline, which is known to interact with various biological targets . .
Mode of Action
Isoquinoline derivatives are known to interact with their targets through various mechanisms . The oxetane group in this compound could potentially enhance its ability to form hydrogen bonds, which could influence its interaction with its targets .
Biochemical Pathways
Oxetane-containing compounds are found in nature and are produced by microorganisms, marine invertebrates, algae, and plants .
Pharmacokinetics
Isoquinoline has been studied for its pharmacokinetic properties , but the addition of the oxetane group could significantly alter these properties.
Result of Action
Oxetane-containing compounds are known to have diverse biological activities
生化分析
Biochemical Properties
1-(Oxetan-3-yloxy)isoquinoline plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, the oxetane ring in 1-(Oxetan-3-yloxy)isoquinoline can act as a conformational lock, stabilizing the structure of proteins during biochemical processes . This compound has been shown to interact with microtubules, stabilizing them during cell division, which is a critical process in cancer treatment .
Cellular Effects
1-(Oxetan-3-yloxy)isoquinoline has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with microtubules can disrupt normal cell division, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, 1-(Oxetan-3-yloxy)isoquinoline has been observed to affect the expression of genes involved in cell proliferation and survival .
Molecular Mechanism
The molecular mechanism of 1-(Oxetan-3-yloxy)isoquinoline involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The oxetane ring in the compound can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition . This interaction can result in the stabilization of protein structures and the modulation of their activity. Furthermore, 1-(Oxetan-3-yloxy)isoquinoline can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Oxetan-3-yloxy)isoquinoline change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-(Oxetan-3-yloxy)isoquinoline is relatively stable under physiological conditions, but it can undergo hydrolysis and other degradation processes over time . These changes can affect the compound’s efficacy and safety in long-term treatments.
Dosage Effects in Animal Models
The effects of 1-(Oxetan-3-yloxy)isoquinoline vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively inhibit tumor growth . At high doses, 1-(Oxetan-3-yloxy)isoquinoline can cause adverse effects, including toxicity and damage to normal tissues . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing side effects.
Metabolic Pathways
1-(Oxetan-3-yloxy)isoquinoline is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . These metabolic processes can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety.
Transport and Distribution
The transport and distribution of 1-(Oxetan-3-yloxy)isoquinoline within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cells, 1-(Oxetan-3-yloxy)isoquinoline can accumulate in specific cellular compartments, influencing its localization and activity .
Subcellular Localization
1-(Oxetan-3-yloxy)isoquinoline exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals and post-translational modifications . This localization is essential for the compound’s interaction with its target biomolecules and the modulation of cellular processes.
属性
IUPAC Name |
1-(oxetan-3-yloxy)isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-2-4-11-9(3-1)5-6-13-12(11)15-10-7-14-8-10/h1-6,10H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBHUCURQNSNFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=NC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 2-(1,3-dioxoisoindolin-2-yl)acetate](/img/structure/B2499610.png)
![5-({4-[(2,4-Dichlorophenyl)methoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2499612.png)
![2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2499613.png)


![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide](/img/structure/B2499617.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2499618.png)
![ethyl 4-[[(E)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2499619.png)
![3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid hydrochloride](/img/structure/B2499620.png)




